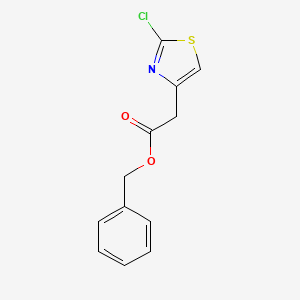
Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a benzyl group, a chloro-substituted thiazole ring, and an acetate group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate typically involves the reaction of benzyl acetate with 2-chloro-1,3-thiazole-4-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods can significantly reduce reaction times and improve yields. Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or other functionalized derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the inhibition of microbial growth or modulation of inflammatory responses. The chloro group can enhance the compound’s binding affinity to its targets, thereby increasing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 2-(2-bromo-1,3-thiazol-4-yl)acetate
- Benzyl 2-(2-methyl-1,3-thiazol-4-yl)acetate
- Benzyl 2-(2-ethyl-1,3-thiazol-4-yl)acetate
Uniqueness
Benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of other bioactive molecules .
Eigenschaften
Molekularformel |
C12H10ClNO2S |
|---|---|
Molekulargewicht |
267.73 g/mol |
IUPAC-Name |
benzyl 2-(2-chloro-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C12H10ClNO2S/c13-12-14-10(8-17-12)6-11(15)16-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI-Schlüssel |
HPRRXGWLBKBXTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CSC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(Aminomethyl)-3-methyl-2lambda6-thia-3-azabicyclo[3.1.0]hexane-2,2-dione hydrochloride](/img/structure/B15304048.png)
![5-[(2-Amino-2-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15304053.png)

![tert-butyl N-[1-(methylamino)butan-2-yl]carbamate](/img/structure/B15304070.png)


![(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride](/img/structure/B15304096.png)
![tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate](/img/structure/B15304102.png)
